molecular formula C12H10N2O3S B2859723 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 202063-67-0

5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2859723
CAS No.: 202063-67-0
M. Wt: 262.28
InChI Key: LTLFWHGHBXCENB-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with a thiosemicarbazide derivative in the presence of a base. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 5-(2-Methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

  • 5-(2-Methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one

Uniqueness: 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific structural features, such as the presence of the thioxo group and the methoxybenzylidene moiety

Properties

IUPAC Name

5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-9-5-3-2-4-7(9)6-8-10(15)13-12(18)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFWHGHBXCENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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